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Adenosine-15N

Cat. No.: B13707455
M. Wt: 268.23 g/mol
InChI Key: OIRDTQYFTABQOQ-ZGUONDJVSA-N
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Description

Overview of Adenosine (B11128) as a Key Purine (B94841) Nucleoside in Biological Processes

Adenosine, a purine nucleoside, is composed of an adenine (B156593) molecule linked to a ribose sugar. ontosight.ai It is one of the most widespread heterocyclic compounds in nature and is fundamental to numerous biological processes. academie-sciences.fr

Key roles of adenosine include:

Energy Transfer : Adenosine is a critical component of adenosine triphosphate (ATP), the primary molecule for storing and transferring energy in cells. news-medical.netwikipedia.org The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP) releases energy that powers cellular functions. wikipedia.org

Genetic Material : As a building block of RNA and a precursor for DNA, adenosine is essential for the storage and transmission of genetic information. academie-sciences.frwikipedia.org

Cellular Signaling : Adenosine and its derivatives, such as cyclic adenosine monophosphate (cAMP), act as crucial signaling molecules. academie-sciences.frnews-medical.net Adenosine exerts its effects by binding to four specific G protein-coupled receptors (A1, A2A, A2B, and A3), modulating a wide array of physiological responses. ontosight.ainih.gov

Physiological Regulation : In the central nervous system, adenosine functions as an inhibitory neurotransmitter, promoting sleep and suppressing arousal. news-medical.net It also plays roles in regulating cardiovascular function, such as dilating blood vessels, and modulating immune responses. news-medical.netnih.gov

Rationale for Utilizing Adenosine-15N in Advanced Academic Studies

The specific labeling of adenosine with Nitrogen-15 (Adenosine-¹⁵N) creates a powerful probe for dissecting its complex roles in biology. By replacing the naturally abundant ¹⁴N atoms with ¹⁵N, researchers can precisely track the fate of adenosine and its derivatives in various experimental settings. alfa-chemistry.com The rationale for using Adenosine-¹⁵N is primarily centered on its applications in NMR spectroscopy and metabolic tracing studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level. alfa-chemistry.com The incorporation of ¹⁵N into adenosine and subsequently into larger RNA or DNA molecules significantly aids NMR analysis. silantes.com Specifically ¹⁵N-labeled nucleosides are used to:

Simplify Complex Spectra : The distinct NMR signal of ¹⁵N helps to resolve overlapping signals in the spectra of large biomolecules, making it possible to study complex structures. researchgate.net

Probe Molecular Interactions : The amino groups of adenosine are often located in the major or minor grooves of DNA and can be directly involved in binding to proteins or other ligands. nih.gov By labeling these nitrogen atoms, researchers can monitor changes in their chemical environment upon binding, providing precise information about the interaction site. nih.govssgcid.orgresearchgate.net For example, ¹H-¹⁵N HSQC experiments are used to map the binding surfaces of proteins when they interact with adenosine analogues. ssgcid.orgresearchgate.net

Investigate Molecular Dynamics : NMR experiments using ¹⁵N-labeled samples can probe the motions of individual residues within a protein or nucleic acid on various timescales, revealing sites that are important for functions like catalysis or ligand binding. ssgcid.org

Metabolic Tracing and Mass Spectrometry: Isotopically labeled adenosine is an invaluable tracer for elucidating metabolic pathways. alfa-chemistry.com

Tracking Metabolic Fate : By introducing Adenosine-¹⁵N into cells or organisms, scientists can follow its conversion into other molecules, such as inosine (B1671953), hypoxanthine (B114508), and adenine nucleotides (AMP, ADP, ATP). researchgate.netescholarship.orgphysiology.org This allows for the detailed study of purine salvage and de novo synthesis pathways. researchgate.netpeoi.netresearchgate.net For example, studies have used labeled precursors to determine the origin of atoms in the purine ring, showing that amino acids like glycine, glutamine, and aspartate are key nitrogen donors. peoi.net

Quantitative Analysis : In quantitative mass spectrometry, ¹⁵N-labeled compounds serve as ideal internal standards. ckisotopes.com Because they are chemically identical to their unlabeled counterparts but have a different mass, they can be added to a sample at a known concentration to accurately measure the amount of the natural compound. ckisotopes.com This technique, known as stable isotope labeling in mammals (SILAM), has been used to introduce ¹⁵N into entire organisms to study proteome-wide changes under different conditions. ckisotopes.com

The synthesis of specifically labeled Adenosine-¹⁵N can be achieved through both chemical and enzymatic routes, allowing for targeted placement of the ¹⁵N atom at various positions within the adenine ring (e.g., N1, N7, amino group) for different research purposes. researchgate.netiaea.orgnih.gov

Detailed Research Findings

The application of Adenosine-¹⁵N has yielded significant insights across various research domains. The following tables summarize key findings from studies utilizing this labeled compound.

Table 1: Applications of this compound in NMR Spectroscopy Studies

Research Focus System Studied Key Findings & Significance Citations
DNA-Ligand Interactions Symmetric 18 base pair lac operator DNA sequence Chemical synthesis of 6-¹⁵NH₂-2'-deoxyadenosine allowed its incorporation into oligonucleotides. ¹H-¹⁵N multiple quantum NMR was used to detect the amino protons, which serve as probes for ligand binding in the DNA grooves. nih.gov
Protein-Ligand Binding Mycobacterium tuberculosis protein Rv0577 and adenosine analogues ¹H-¹⁵N HSQC chemical shift perturbation experiments with ¹⁵N-labeled protein identified the binding site for adenosine analogues, suggesting a potential drug target. ssgcid.org
RNA Structure & Dynamics Inosine-containing RNA duplexes Synthesized inosine phosphoramidite (B1245037) with selective ¹³C and ¹⁵N labeling to simplify complex NMR spectra, enabling high-resolution structural studies of modified RNAs. researchgate.net
Adenine Tautomerism Fully ¹⁵N-labeled adenine derivatives (including AMP) High-field ¹⁵N NMR of fully labeled compounds provided high-quality spectra, enabling detailed investigation of tautomeric equilibria in solution, which is crucial for understanding molecular recognition. acs.org

| Nucleoside Modifications | Adenosine derivatives modified at N1 and N6 positions | ¹⁵N NMR spectra taken at natural abundance levels showed that structural modifications cause distinct changes in chemical shifts, reflecting alterations in the electronic behavior of the molecules. | cdnsciencepub.comcdnsciencepub.com |

Table 2: Metabolic Tracing Studies Utilizing 15N-Labeled Purines

Research Focus Organism/Cell Type Labeled Precursor(s) Metabolic Pathway Investigated Key Findings Citations
Purine Biosynthesis Origins General (all living organisms) ¹⁵N-labeled aspartate, glycine, glutamine De novo purine biosynthesis Isotopic experiments confirmed that all nitrogen atoms in the purine ring are furnished by the amino acids glutamine, glycine, and aspartate. peoi.net
De Novo Purine Synthesis Rate HeLa cells [¹⁵N]glycine De novo purine biosynthesis The rate of ¹⁵N incorporation into IMP, AMP, and GMP was measured, showing that the rate of synthesis increases significantly when cells are in a purine-depleted medium. researchgate.net
Adenosine Metabolism Human erythrocytes Isotopic adenosine Adenosine phosphorylation vs. deamination The metabolic fate of adenosine is directed along two major pathways: a larger proportion is deaminated to inosine, while a smaller amount is phosphorylated to adenine nucleotides. escholarship.org
Purine Interconversion Rats ¹⁵N-adenine Purine salvage and interconversion Fed ¹⁵N-adenine was found incorporated into both adenine and guanine (B1146940) in nucleic acids, demonstrating the in vivo interconversion of purine bases. researchgate.net

| Adenosine Fate in Lungs | Isolated perfused piglet lung | Labeled adenosine | Pulmonary adenosine metabolism | The lung is a major site for the removal and metabolism of circulating adenosine, primarily through uptake and subsequent conversion to inosine and hypoxanthine. | ahajournals.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B13707455 Adenosine-15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O4

Molecular Weight

268.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1

InChI Key

OIRDTQYFTABQOQ-ZGUONDJVSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Adenosine 15n

Chemical Synthesis Pathways for Specific ¹⁵N Incorporation

Chemical synthesis provides precise control over the placement of ¹⁵N atoms within the adenosine (B11128) molecule. These methods often involve multiple steps and utilize commercially available labeled precursors.

Multi-step Synthesis Routes from Labeled Precursors (e.g., [¹⁵N]NaNO₂, [¹⁵N]NH₄Cl)

Multi-step synthesis is a common approach for introducing ¹⁵N into the purine (B94841) ring system of adenosine. These routes often commence with simple, inexpensive starting materials that are progressively elaborated to the final nucleoside.

A frequently employed strategy begins with the synthesis of a labeled pyrimidine (B1678525) intermediate. For instance, 4-amino-6-hydroxy-2-mercaptopyrimidine can be used as a starting point. umich.edu The first ¹⁵N label is introduced via a nitrosation reaction using [¹⁵N]sodium nitrite (B80452) ([¹⁵N]NaNO₂). umich.edud-nb.info This is followed by reduction of the nitroso group to an amino group. umich.edu Subsequent ring closure and desulfurization steps lead to the formation of a ¹⁵N-labeled hypoxanthine (B114508) derivative. d-nb.info

A summary of a representative multi-step synthesis is provided in the table below.

StepReactionKey ReagentsLabeled Precursor
1Nitrosation4-amino-6-hydroxy-2-mercaptopyrimidine, 1 N HCl[¹⁵N]NaNO₂
2ReductionSodium dithionite-
3Ring ClosureDiethoxymethylacetate or [¹³C]sodium ethyl xanthate-
4DesulfurizationRaney nickel-
5ChlorinationPhosphorus oxychloride-
6Enzymatic TransglycosylationPurine nucleoside phosphorylase, 7-methylguanosine-
7Amination[¹⁵N]NH₄Cl, KHCO₃[¹⁵N]NH₄Cl

Site-Specific ¹⁵N Labeling Strategies (e.g., N1, N3, N6, N7, N9, amino positions)

The ability to introduce ¹⁵N at specific positions within the adenosine molecule is crucial for dissecting specific molecular interactions. Various synthetic strategies have been developed to achieve this site-specific labeling.

N1-Labeling: [1-¹⁵N]-adenosine can be synthesized from an inosine (B1671953) precursor. mdpi.com One method involves a five-step process with a 37% yield. mdpi.com Another route starting from tri-acetylated inosine yields the corresponding phosphoramidite (B1245037) in eight steps with a 16% yield. mdpi.com A Dimroth rearrangement of N¹-methoxy derivatives of adenosine provides an efficient route to convert [7,NH₂-¹⁵N₂]-adenosine into triply labeled [1,7,NH₂-¹⁵N₃] derivatives. researchgate.netacs.org

N3-Labeling: The synthesis of [3-¹⁵N]-adenosine has also been reported, which is valuable for studying hydrogen bonding interactions in nucleic acid structures. grantome.comacs.org

N6-Amino Labeling: Selective labeling of the exocyclic amino group is a common objective. nih.gov This is often achieved by reacting a C6-activated purine derivative, such as 6-chloropurine, with a ¹⁵N-labeled ammonia (B1221849) source like [¹⁵N]NH₃ or [¹⁵N]benzylamine. acs.org An alternative approach involves the palladium-catalyzed coupling of N⁶-protected inosines with ¹⁵N-labeled amides. acs.org

N7-Labeling: The synthesis of [7-¹⁵N]-adenosine is well-established. nih.govresearchgate.net A common route starts from 4-amino-6-hydroxy-2-mercaptopyrimidine and introduces the ¹⁵N label via nitrosation with [¹⁵N]NaNO₂. umich.edud-nb.info This leads to the formation of [7-¹⁵N]-hypoxanthine, which can then be converted to [7-¹⁵N]-adenosine. d-nb.infomdpi.com This labeled nucleoside is particularly useful for probing non-canonical base pairing interactions in RNA through HNN-COSY NMR experiments. mdpi.com

Combined Labeling: It is often desirable to have multiple ¹⁵N labels within the same molecule. For example, [7,NH₂-¹⁵N₂]-adenosine can be synthesized using both [¹⁵N]NaNO₂ and [¹⁵N]NH₄Cl as the isotope sources. umich.edumdpi.com Further elaboration can lead to triply labeled [1,7,NH₂-¹⁵N₃]-adenosine. acs.org

Labeled PositionPrecursor(s)Key StrategyReference(s)
N1InosineChemical conversion mdpi.com
N3Not specifiedChemical synthesis grantome.comacs.org
N6 (amino)6-chloropurineNucleophilic substitution with [¹⁵N]ammonia acs.org
N74-amino-6-hydroxy-2-mercaptopyrimidineNitrosation with [¹⁵N]NaNO₂ umich.edud-nb.info
N1, N7, NH₂[7,NH₂-¹⁵N₂]-adenosineDimroth rearrangement researchgate.netacs.org
N7, NH₂4-amino-6-hydroxy-2-mercaptopyrimidine, [¹⁵N]NH₄ClNitrosation and amination umich.edumdpi.com

Combined ¹⁵N and ¹³C Isotopic Tagging for Multi-nuclear Studies

For more complex NMR studies, combining ¹⁵N and ¹³C labeling provides additional resolution and allows for the unambiguous assignment of signals. researchgate.netnih.gov This dual-labeling strategy is particularly useful when incorporating multiple labeled nucleosides into a single RNA or DNA strand, as the C-N coupling can be used to distinguish between them. umich.edu

One approach to creating [8-¹³C-7,NH₂-¹⁵N₂]adenosine involves a similar pathway to the ¹⁵N-labeled counterpart, but with the introduction of a ¹³C label during the imidazole (B134444) ring closure step. umich.edu Instead of using diethoxymethylacetate, [¹³C]sodium ethyl xanthate is employed to introduce the ¹³C at the C8 position. umich.edu This method has been used to synthesize [8-¹³C-1,7,NH₂-¹⁵N₃]-adenosine as well. mdpi.com

The combination of ¹⁵N and ¹³C labeling has been instrumental in advancing the study of RNA structure and dynamics. researchgate.net For instance, the synthesis of [2-¹³C, 7-¹⁵N]-ATP has been developed for facile NMR analysis of RNA. acs.org

Enzymatic and Chemo-Enzymatic Approaches to Adenosine-¹⁵N Synthesis

Enzymatic and chemo-enzymatic methods offer alternative routes to ¹⁵N-labeled adenosine, often with high specificity and milder reaction conditions compared to purely chemical syntheses.

A key enzyme in these approaches is purine nucleoside phosphorylase (PNP). umich.edu PNP can catalyze the transglycosylation reaction, transferring the ribose moiety from a donor to a labeled purine base. For example, [7-¹⁵N]-6-chloropurine can be enzymatically coupled with 7-methylguanosine, which serves as the ribose source, to produce the corresponding nucleoside. umich.edumdpi.com

Another chemo-enzymatic strategy involves the use of adenosine deaminase to convert labeled adenosine derivatives into other labeled nucleosides. For example, labeled adenosine can be converted to labeled guanosine (B1672433). nih.gov These enzymatic steps are often integrated into multi-step chemical synthesis pathways to improve efficiency and yield. umich.edumdpi.com

More recently, methods for the enzymatic incorporation of isotope-labeled nucleotides into RNA have been refined. plos.org This can involve the use of T7 RNA polymerase for in vitro transcription (IVT) with labeled nucleoside triphosphates. plos.org For site-specific incorporation, a labeled adenosine monophosphate (AMP) can be used to initiate transcription. plos.org

Preparation of Adenosine-¹⁵N Derivatives for Nucleic Acid Synthesis

To incorporate ¹⁵N-labeled adenosine into synthetic oligonucleotides, it must first be converted into a suitable building block for solid-phase synthesis.

Synthesis of ¹⁵N-Labeled Adenosine Phosphoramidites

The most common building blocks for automated DNA and RNA synthesis are phosphoramidites. The synthesis of ¹⁵N-labeled adenosine phosphoramidites is a critical step for site-specific labeling of nucleic acids. nih.gov

The process typically involves protecting the functional groups of the ¹⁵N-labeled adenosine nucleoside that are not involved in the coupling reaction. This includes the 5'-hydroxyl, the 2'-hydroxyl (for RNA), and the exocyclic amino group. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. mdpi.com

Integration into Oligonucleotide and Polynucleotide Chains

The primary application for synthetically produced Adenosine-¹⁵N is its site-specific incorporation into DNA and RNA chains. This isotopic labeling is a crucial tool for detailed structural and dynamic studies of nucleic acids, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govresearchgate.net By introducing a ¹⁵N nucleus at a specific atomic position within an adenosine residue, researchers can overcome spectral overlap in complex NMR spectra of large biomolecules, allowing for unambiguous resonance assignment and the study of specific molecular interactions. plos.orgplos.orgresearchgate.net Two principal methodologies are employed for this purpose: solid-phase chemical synthesis using labeled phosphoramidite building blocks and enzymatic or chemo-enzymatic approaches.

Solid-Phase Chemical Synthesis

The most established method for incorporating ¹⁵N-labeled adenosine into oligonucleotides is automated solid-phase chemical synthesis. plos.orgplos.orgbiorxiv.org This technique relies on the prior synthesis of an adenosine phosphoramidite building block where one or more nitrogen atoms have been replaced with the ¹⁵N isotope. This labeled phosphoramidite is then used in standard automated DNA/RNA synthesizers.

The process involves preparing the desired ¹⁵N-labeled adenosine nucleoside, which is then chemically converted into a stable phosphoramidite derivative suitable for the synthesis cycle. mdpi.comsemanticscholar.org For instance, an efficient route has been developed for the synthesis of ¹⁵N(7)-labeled adenosine phosphoramidite, designed specifically for incorporation into RNA to study non-canonical base pair interactions. d-nb.infonih.gov This involves a multi-step chemical synthesis to produce the ¹⁵N(7)-adenosine, which is then converted to the phosphoramidite building block. d-nb.info

While highly effective and precise for incorporating labels at any desired position, the efficiency of solid-phase synthesis decreases as the length of the oligonucleotide chain increases, making it challenging for constructs larger than approximately 50 nucleotides. plos.orgplos.orgbiorxiv.org

Table 1: Examples of Synthesized Adenosine-¹⁵N Phosphoramidites for Solid-Phase Synthesis
Labeled PhosphoramiditeSynthetic Strategy HighlightsOverall YieldReference
¹⁵N(7)-Adenosine PhosphoramiditeMulti-step chemical synthesis for site-specific labeling of the Hoogsteen face of adenosine.Not specified in abstract. d-nb.infonih.gov
[1-¹⁵N]-Adenosine Phosphoramidite8-step synthesis starting from a tri-acetylated inosine precursor. Utilized 2'-O-tBDMS protection.16% mdpi.com
[3-¹⁵N]-Adenosine PhosphoramiditeA procedure for incorporating a ³-¹⁵N-label into a specific adenosine residue in a 12-mer DNA duplex was described.Not specified. ru.nl
[7,NH₂-¹⁵N₂]-Adenosine DerivativesSpecific incorporation of ¹⁵N into the N7 and amino positions. Can be adapted for deoxynucleosides.High-yield reactions are employed. researchgate.netnih.gov
[1,3,NH₂-¹⁵N₃]-Adenosine DerivativesHigh-yield route reported for multiply-labeled adenosine and 2'-deoxyadenosine.Not specified. acs.org

Enzymatic and Chemo-Enzymatic Integration

For larger RNA molecules where solid-phase synthesis is not feasible, enzymatic methods provide a powerful alternative. plos.orgplos.orgbiorxiv.org These approaches typically involve the enzymatic synthesis of the target RNA using polymerases and ligases, with ¹⁵N-labeled ribonucleoside triphosphates (NTPs) or monophosphates (NMPs) as substrates.

A common strategy utilizes the ability of T7 RNA polymerase to initiate transcription. researchgate.net In one such method, a ¹³C/¹⁵N-labeled adenosine monophosphate (AMP) is used in an in vitro transcription reaction. plos.orgbiorxiv.org The polymerase preferentially incorporates the labeled AMP at the 5' starting position of a short RNA fragment. plos.orgplos.org This site-specifically labeled RNA fragment is then purified, typically via HPLC. plos.org

Subsequently, this short, labeled RNA is joined to a larger, unlabeled RNA strand (or other fragments) using an RNA or DNA ligase, such as T4 DNA ligase. plos.orgplos.org This "cut-and-paste" or ligation-based approach results in a large polynucleotide chain with a single, site-specifically ¹⁵N-labeled adenosine residue. plos.org This method was successfully used to incorporate a single ¹³C/¹⁵N-labeled adenosine into a 46-nucleotide RNA fragment derived from the human ribosome, enabling the study of its conformational dynamics by NMR. plos.org Chemo-enzymatic methods combine chemical synthesis of labeled precursors with enzymatic incorporation, such as the synthesis of [2-¹³C, 7-¹⁵N]-adenosine 5′-triphosphate (ATP) for subsequent use in T7 RNA polymerase-based in vitro transcription. researchgate.net

Table 2: Key Components in Enzymatic Integration of Adenosine-¹⁵N
EnzymeLabeled SubstrateMethodologyProductReference
T7 RNA Polymerase¹³C/¹⁵N-labeled AMP5'-end labeling of a short RNA fragment during in vitro transcription.Short RNA fragment with a 5'-terminal ¹⁵N-labeled adenosine. plos.orgplos.orgbiorxiv.org
T4 DNA LigaseLabeled RNA fragment and unlabeled RNA fragment(s)Ligation of the 5'-labeled fragment to other RNA strands.A long, site-specifically ¹⁵N-labeled polynucleotide chain. plos.orgplos.org
T7 RNA Polymerase[2-¹³C, 7-¹⁵N]-ATPIncorporation into RNA via in vitro transcription.Site-specifically labeled 61-nucleotide viral RNA. researchgate.net
Purine Nucleoside Phosphorylase (PNP)Labeled 6-chloropurineEnzymatic transglycosylation to form the labeled nucleoside.[7-¹⁵N]-labeled ribo- and 2'-deoxyribonucleosides. researchgate.netumich.edu

Advanced Analytical Spectroscopies Employing Adenosine 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy of Adenosine-15N

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical method for elucidating the structure, dynamics, and interactions of molecules in solution. The use of ¹⁵N-labeled adenosine (B11128) significantly enhances the utility of NMR for studying this biologically crucial nucleoside.

Fundamental Principles of ¹⁵N NMR in Nucleoside Analysis

Nitrogen possesses two NMR-active nuclei, ¹⁴N and ¹⁵N. While ¹⁴N is the more abundant isotope, its quadrupolar nature leads to broad spectral lines, often rendering them unobservable on high-resolution NMR spectrometers. In contrast, ¹⁵N is a spin-1/2 nucleus, which yields sharp lines, but its low natural abundance (approximately 0.37%) and lower gyromagnetic ratio result in poor sensitivity. bruker.comresearchgate.net Isotopic enrichment of nucleosides with ¹⁵N overcomes this sensitivity issue, making it a method of choice for detailed analysis. nih.gov

The chemical shift of a ¹⁵N nucleus is highly sensitive to its electronic environment, making it an excellent probe for events such as protonation, hydrogen bonding, and metal ion coordination. caltech.edunih.gov Techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are employed to enhance the signal of insensitive nuclei like ¹⁵N by transferring magnetization from protons. cdnsciencepub.com However, the wide range of two-bond ¹⁵N-¹H coupling constants (²J(N,H)) in adenosine can make the selection of an optimal delay time in these pulse sequences challenging. cdnsciencepub.com

Application of 1D-¹⁵N and 2D-(¹H-¹⁵N) NMR for Structural Elucidation

One-dimensional (1D) ¹⁵N NMR and two-dimensional (2D) ¹H-¹⁵N NMR techniques are invaluable for the structural characterization of ¹⁵N-labeled adenosine. These methods allow for the precise determination of nitrogen chemical shifts and coupling constants, providing deep insights into the molecular structure.

The complete assignment of ¹H, ¹³C, and ¹⁵N NMR signals in adenosine derivatives is achievable through a combination of 1D and 2D NMR experiments, including gs-COSY, gs-NOESY, gs-HSQC, and gs-HMBC. nih.gov Specific ¹⁵N labeling at each nitrogen position (N1, N3, N6, N7, and N9) has enabled the unequivocal assignment of their respective chemical shifts. caltech.edu The chemical shifts are sensitive to modifications in the purine (B94841) ring. For instance, modifications at the N1 and N6 positions of adenosine derivatives lead to observable changes in the ¹⁵N NMR spectra. cdnsciencepub.com

The following table presents typical ¹⁵N chemical shifts for specifically labeled adenosine in DMSO-d₆, referenced to external 1 M [¹⁵N]urea in DMSO at 77.0 ppm, which is in turn referenced to ¹⁵NH₃. nih.gov

Nitrogen AtomChemical Shift (ppm)
N1~232
N3~220
N7~235
N9~165
NH₂~78

This is an interactive data table. The values are approximate and can vary based on experimental conditions.

Coupling constants also provide valuable structural information. For example, the two-bond coupling constant, ²J(N1,H2), in adenosine is approximately 16 Hz, a value that changes upon modification of the N1 position. cdnsciencepub.com

¹⁵N NMR is a particularly powerful tool for investigating the tautomeric equilibria in adenine (B156593) and its derivatives. researchgate.netnih.gov In solution, adenine can exist in different tautomeric forms, with the proton residing on different nitrogen atoms. The predominant form is the N9-H tautomer, but a minor N7-H tautomer also exists. researchgate.netnih.gov Studies using fully ¹⁵N-labeled adenine in DMSO-d₆ have even suggested the presence of an N3-H tautomer in the equilibrium mixture. researchgate.netnih.gov

The different tautomers can be distinguished by their unique ¹⁵N chemical shifts. The effect of pH on the nitrogen chemical shifts can also be used to determine the protonation sites of the molecule. caltech.edu For example, in an acidic solution, adenine is protonated, and this change in ionization state is clearly reflected in the ¹⁵N NMR spectrum.

The table below illustrates the relative stability of adenine tautomers, which can be inferred from NMR studies and quantum chemical calculations.

TautomerRelative Stability
N9-HMajor
N7-HMinor
-HSuggested in some studies

This is an interactive data table.

Characterization of Molecular Interactions via ¹⁵N NMR

The sensitivity of ¹⁵N chemical shifts to the local environment makes ¹⁵N-labeled adenosine an excellent probe for studying molecular interactions, such as those between a ligand and a protein.

¹⁵N NMR has been instrumental in elucidating the molecular recognition of adenosine by enzymes like adenosine deaminase (ADA). nih.govtandfonline.com By using ¹⁵N-labeled purine riboside ([¹⁵N₄]-PR) and studying its interaction with ADA, researchers can gain insights into the binding mode of the inhibitor in the enzyme's active site. nih.govtandfonline.com

Studies on the complex of ADA with the in situ formed inhibitor, 6-OH-purine riboside (HDPR), which is generated from the deamination of adenosine, have been conducted using 1D-¹⁵N and 2D-(¹H-¹⁵N) NMR. nih.govtandfonline.com These investigations have revealed that the molecular recognition of the inhibitor by the soluble enzyme does not involve ionic interactions. nih.govtandfonline.com Furthermore, it was determined that the N1-H of the inhibitor acts as a hydrogen-bond acceptor, not a donor. nih.govtandfonline.com Despite the proximity of the N7 nitrogen to the zinc ion in the active site, no coordination occurs; instead, N7 also functions as a hydrogen-bond acceptor. nih.govtandfonline.com

These findings from ¹⁵N NMR studies on the soluble enzyme-inhibitor complex show a strong agreement with crystallographic data from the solid state, thereby validating the use of crystal structures for the design of new inhibitors. nih.govtandfonline.com

Mapping Hydrogen Bonding Networks and Coordination Sites in Biological Complexes

The nitrogen atoms within the purine ring of adenosine are frequently involved in critical interactions within biological macromolecules, acting as both hydrogen bond donors and acceptors. ¹⁵N NMR spectroscopy, particularly when applied to selectively labeled adenosine residues, serves as a powerful tool to map these intricate networks. tandfonline.comfu-berlin.de Changes in the ¹⁵N chemical shifts provide direct evidence of the participation of specific nitrogen atoms in hydrogen bonding. For instance, the involvement of the N1 and N7 atoms of adenosine in hydrogen bonds can be monitored by observing the corresponding changes in their ¹⁵N resonance frequencies. fu-berlin.de

Furthermore, ¹⁵N NMR is highly sensitive to the coordination of metal ions, which are often essential for the structural integrity and catalytic activity of biological complexes. cdnsciencepub.comrsc.orgnih.gov The binding of a metal ion to a nitrogen atom in the adenosine ring induces a significant change in the electron density around the nucleus, resulting in a measurable shift in the ¹⁵N NMR signal. nih.govrsc.org Studies have demonstrated that the coordination of diamagnetic metal ions like Mg²⁺ and Zn²⁺ to the N1 and N7 positions of adenosine and ATP can be precisely identified by large upfield shifts in the ¹⁵N spectrum. cdnsciencepub.comnih.gov This methodology has been instrumental in defining the metal-binding sites in various RNA and DNA structures, providing insights into the role of metal ions in stabilizing tertiary structures and facilitating enzymatic reactions. nih.govuzh.ch

The table below illustrates typical ¹⁵N chemical shift changes observed upon metal ion coordination to adenosine, highlighting the sensitivity of this technique.

Nitrogen AtomInteractionTypical ¹⁵N Chemical Shift Change (ppm)
N1Mg²⁺ CoordinationUp to 10 ppm upfield shift
N7Zn²⁺ Coordination~20 ppm upfield shift
N1Zn²⁺ Coordination~24 ppm upfield shift
N7Soft Metal (e.g., Hg²⁺) Binding~20 ppm upfield shift

This table provides illustrative data based on findings from multiple studies and the exact shift can vary based on the specific molecular context. cdnsciencepub.comnih.govnih.gov

Studies of Nucleic Acid Structure and Dynamics with ¹⁵N-Labeled Adenosine

The selective incorporation of ¹⁵N-labeled adenosine into RNA and DNA molecules has opened new avenues for the detailed investigation of their structure and dynamics using NMR spectroscopy. biorxiv.orgwikipedia.orgplos.org Isotopic labeling helps to overcome the spectral overlap that often complicates the NMR spectra of large biomolecules, allowing for the unambiguous assignment of resonances and the study of specific sites within the nucleic acid chain. biorxiv.orgfsu.edu

¹⁵N NMR spectroscopy of labeled adenosine provides a wealth of information about the local conformation and interactions within nucleic acid structures. The chemical shifts of the nitrogen atoms are highly sensitive to the local electronic environment, which is influenced by factors such as base stacking, sugar pucker conformation, and the glycosidic bond angle. sigmaaldrich.comembopress.org By analyzing the ¹⁵N chemical shifts, researchers can gain insights into the secondary and tertiary structure of RNA and DNA. oup.com For example, the formation of specific structural motifs can be identified through characteristic patterns of ¹⁵N chemical shift perturbations. biorxiv.org Furthermore, the use of multidimensional NMR experiments, such as ¹H-¹⁵N HSQC, allows for the correlation of nitrogen resonances with those of their attached protons, providing a powerful tool for resonance assignment and structural analysis. nih.gov

The ability of adenosine to form both Watson-Crick and Hoogsteen base pairs is fundamental to the structural and functional diversity of RNA. ¹⁵N NMR spectroscopy is an invaluable technique for directly monitoring the formation and dynamics of these base pairing interactions. nih.govresearchgate.net The nitrogen atoms involved in the hydrogen bonds that define these base pairs undergo significant changes in their chemical environment, which are reflected in their ¹⁵N NMR spectra. d-nb.info

In a standard Watson-Crick A-U base pair, the N1 atom of adenosine is involved in a hydrogen bond. In contrast, in a Hoogsteen base pair, the N7 atom acts as the hydrogen bond acceptor. pnas.orgcopernicus.org By using adenosine that is selectively labeled at these positions, it is possible to distinguish between these two pairing geometries. researchgate.netnih.gov Studies have shown that the formation of a Hoogsteen base pair results in substantial chemical shift differences for the involved nitrogen atoms compared to a Watson-Crick pair. Specifically, large downfield shifts for AN3 and upfield shifts for AN7 and AN9 have been observed. pnas.org These distinct "fingerprints" in the ¹⁵N NMR spectrum allow for the unambiguous identification of Hoogsteen base pairs in both DNA and RNA complexes, providing crucial information for understanding DNA recognition and repair mechanisms. copernicus.orgnih.gov

The following table summarizes the characteristic ¹⁵N chemical shift changes that can be used to differentiate between Watson-Crick and Hoogsteen A-T base pairs. pnas.org

Adenine NitrogenBase PairingCharacteristic Chemical Shift Change (vs. Watson-Crick)
N3Hoogsteen~7 ppm downfield
N7Hoogsteen~3 ppm upfield
N9Hoogsteen~3.5 ppm upfield

Methodological Advancements in ¹⁵N NMR Signal Enhancement

A significant challenge in ¹⁵N NMR is the inherently low sensitivity of the ¹⁵N nucleus, which stems from its low natural abundance and small gyromagnetic ratio. wikipedia.org To overcome this limitation, several signal enhancement techniques have been developed and refined, proving crucial for the study of biological macromolecules.

The Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) technique is a widely used method to boost the signal intensity of insensitive nuclei like ¹⁵N. wikipedia.orgntu.edu.sgjove.com INEPT works by transferring the high polarization of abundant, high-sensitivity nuclei, typically protons (¹H), to the low-sensitivity ¹⁵N nucleus through scalar (J) coupling. numberanalytics.com This polarization transfer significantly increases the ¹⁵N signal, often by a factor of 10 or more, enabling the acquisition of high-quality spectra in a much shorter time. wikipedia.org The INEPT pulse sequence is a cornerstone of many multidimensional NMR experiments used in biomolecular studies and is particularly effective for nuclei with negative gyromagnetic ratios like ¹⁵N, where the Nuclear Overhauser Effect (NOE) can be less effective or even detrimental. wikipedia.orgwikipedia.org

Dissolution Dynamic Nuclear Polarization (D-DNP) is a powerful hyperpolarization technique that can enhance NMR signals by several orders of magnitude. nih.govepfl.choup.com In a D-DNP experiment, a sample containing the ¹⁵N-labeled molecule of interest and a polarizing agent is frozen to cryogenic temperatures and irradiated with microwaves. oup.com This process transfers the high polarization of electron spins to the nuclear spins. The hyperpolarized solid sample is then rapidly dissolved and transferred to an NMR spectrometer for detection in the liquid state. nih.govepfl.ch

This dramatic signal enhancement allows for the study of protein-ligand interactions at physiologically relevant concentrations, which would be otherwise undetectable. acs.orgresearchgate.net The increased sensitivity provided by D-DNP enables the rapid screening of weak protein-ligand interactions and the detailed characterization of binding events. nih.govduke.edufrontiersin.org Recent developments have even demonstrated the ability to transfer hyperpolarization from water protons to ¹⁵N nuclei in a ligand, further expanding the applicability of this technique for studying biological systems in their native aqueous environment. acs.org The enhanced ¹⁵N signals can be used to measure relaxation rates, providing insights into the dynamics of the interaction and the structure of the binding interface. nih.govduke.edu

Mass Spectrometry (MS) Applications with this compound as a Tracer

The stable, non-radioactive isotope of nitrogen, ¹⁵N, serves as a powerful tool in mass spectrometry-based analysis. When incorporated into adenosine, it creates Adenosine-¹⁵N, a tracer that allows researchers to follow the metabolic fate of adenosine and its related molecules within complex biological systems. This heavy-isotope-labeled version of adenosine is chemically identical to its natural counterpart but is distinguishable by its increased mass. This property is the foundation of its use in advanced analytical techniques to trace and quantify metabolic pathways.

Quantitative Metabolic Flux Analysis (MFA) Using ¹⁵N-Labeled Adenosine and its Precursors/Derivatives

Metabolic Flux Analysis (MFA) is a sophisticated technique used to determine the rates of metabolic reactions in a biological system. By introducing ¹⁵N-labeled compounds, such as Adenosine-¹⁵N or its precursors like ¹⁵N-labeled glutamine, scientists can track the flow of nitrogen atoms through various metabolic pathways. medchemexpress.com This provides a dynamic view of cellular metabolism that goes beyond simple concentration measurements.

The use of ¹⁵N-labeled substrates in conjunction with mass spectrometry is a gold standard for the quantitative analysis of metabolic fluxes. researchgate.net By culturing cells in a medium containing a ¹⁵N-labeled nutrient, researchers can track the incorporation of the heavy isotope into various metabolites, including adenosine and its derivatives. creative-proteomics.com The resulting mass isotopomer distributions (MIDs), which are the relative abundances of different isotopically labeled forms of a metabolite, are then measured by MS. researchgate.net This data, when integrated with a computational model of the cell's metabolic network, allows for the precise calculation of intracellular flux distributions. researchgate.net

For instance, studies in Mycobacterium bovis BCG, a model organism for tuberculosis, have utilized dual isotopic labeling with ¹³C and ¹⁵N to quantify both carbon and nitrogen fluxes. nih.gov This approach has been instrumental in understanding the biosynthesis of amino acids and nucleotides, revealing the central role of glutamate (B1630785) as a hub for nitrogen metabolism. nih.gov The analysis of MIDs for nucleotides like adenosine diphosphate (B83284) (ADP) has provided clear evidence for the de novo synthesis of the purine ring, showing the incorporation of nitrogen from labeled glutamine and aspartate. researchgate.net

A significant advancement in MFA is the ability to trace multiple elements simultaneously, such as carbon and nitrogen. nih.gov This is achieved by using substrates labeled with both ¹³C and ¹⁵N, for example, ¹³C-labeled glucose and ¹⁵N-labeled glutamine. nih.govrsc.org High-resolution mass spectrometry can distinguish between the mass shifts caused by the incorporation of ¹³C (~1.003 Da) and ¹⁵N (~0.997 Da), allowing for the quantification of multivariate mass isotopomer distributions (MMIDs). nih.gov

This dual-labeling strategy provides a more comprehensive view of cellular metabolism than single-element tracing. nih.govrsc.org While ¹³C labeling is highly informative for central carbon metabolism, the addition of a ¹⁵N tracer provides direct evidence for nitrogen-carrying reactions, which are crucial for amino acid and nucleotide metabolism. nih.govrsc.org This multiplexed approach generates more information per experiment and offers a more detailed analysis of the metabolic network. rsc.org For example, in human HeLa cells, this technique has been used to observe the metabolism of both carbon and nitrogen within a single experiment, providing insights that are consistent with known biochemical pathways. nih.gov

Tracer CombinationMetabolic Pathways IlluminatedKey Findings
¹³C-Glucose & ¹⁵N-GlutamineCentral Carbon Metabolism, Amino Acid Metabolism, Nucleotide SynthesisSimultaneous tracing of carbon and nitrogen provides a more detailed network analysis than ¹³C labeling alone. nih.govrsc.org
¹³C-Glycerol & ¹⁵N-Ammonium ChlorideAmino Acid Biosynthesis, Nucleotide Biosynthesis, Anaplerotic ReactionsIn M. bovis BCG, established glutamate as the central node for nitrogen metabolism. nih.gov
¹³C-Pyruvate, ¹³C-Glutamate, ¹⁵N-AmmoniumTricarboxylic Acid (TCA) Cycle, Fermentation, Alanine Metabolism, GABA ShuntRevealed dynamics of metabolism in soybean roots under hypoxic conditions. oup.com

To handle the complexity of data generated from dual-labeling experiments, advanced computational methods are required. Bayesian multi-model-based MFA is a statistical framework that has been developed to simultaneously quantify carbon and nitrogen fluxes. nih.govbiorxiv.org This approach is particularly powerful for resolving reaction bidirectionalities and improving the accuracy of flux estimations. nih.gov

By applying this method to ¹³C-¹⁵N dual-labeling data from M. bovis BCG, researchers have been able to refine the understanding of the anaplerotic node in central carbon metabolism and determine the reversibility of reactions in amino acid biosynthesis. nih.govbiorxiv.org The Bayesian framework allows for the comparison of different metabolic models and provides a statistically rigorous platform to infer metabolic fluxes in any biological system. nih.gov This has led to the first nitrogen flux maps for amino acid and nucleotide biosynthesis in mycobacteria. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification of Adenosine and Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the concentration of metabolites. plos.org This technique involves adding a known amount of a stable isotope-labeled version of the analyte, such as Adenosine-¹⁵N₅, to a sample. medchemexpress.com This labeled compound serves as an internal standard. plos.org Because the internal standard is chemically identical to the analyte of interest, it experiences the same processing and analysis effects, such as extraction losses and ionization suppression in the mass spectrometer. nih.gov

By measuring the ratio of the unlabeled analyte to the labeled internal standard, a precise and accurate quantification of the endogenous metabolite can be achieved. plos.org This method has been successfully used for the accurate measurement of endogenous adenosine in human blood, a challenging task due to its rapid metabolism. plos.org The use of stable isotope-labeled standards for adenosine and its precursors, like AMP, allows for the specific and sensitive monitoring of both their formation and clearance. plos.orgisotope.com

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adenosine-¹⁵N Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rutgers.eduresearchgate.net This method is widely used for the analysis of Adenosine-¹⁵N and its related metabolites. frontiersin.orgnih.gov

Due to the polar nature of adenosine and its nucleotides, specialized chromatographic techniques are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common choice as it provides better retention and separation for these highly water-soluble compounds compared to traditional reversed-phase chromatography. frontiersin.orgnih.govlongdom.org

In a typical LC-MS/MS workflow, the sample is first injected into the LC system, where the different metabolites are separated based on their chemical properties. The separated compounds then enter the mass spectrometer, where they are ionized. For adenosine analysis, electrospray ionization (ESI) is frequently used. frontiersin.org In the tandem mass spectrometer, a specific ion corresponding to the mass of the labeled or unlabeled adenosine is selected and fragmented. The resulting fragment ions are then detected, providing a highly specific and quantitative measurement. rutgers.edu This technique has been validated for the quantification of numerous adenosine nucleotides and their precursors in various biological samples, including plasma, tissues, and cell cultures. frontiersin.orgnih.gov

Analytical TechniqueCompound(s) AnalyzedKey Features
HILIC-HPLC-MS/MSAdenosine nucleotides, precursors, and NAD metabolitesQuantifies 26 different related metabolites in various biological samples. frontiersin.orgnih.gov
LC-APCI-MS/MSAdenosineRapid (4.5 min run time) and sensitive method for quantifying adenosine in cell culture medium. rutgers.edu
Ion-Pairing RP-HPLC-ESI-MS/MSAdenine nucleotides, pyridine (B92270) dinucleotides, short-chain acyl-CoAsSimultaneous quantification of key energy-related metabolites in tissue samples. acs.org

Assessment of Oxidatively Damaged Nucleosides in RNA using 15N-Labeled Internal Standards

The accurate measurement of oxidatively damaged nucleosides in RNA is critical for understanding their role in the development of various human diseases and aging. researcher.lifenih.gov RNA's single-stranded nature, lack of protective chromatin proteins, and relative instability make it more susceptible to oxidative damage than DNA. nih.govacs.org This damage can alter gene expression and lead to flawed protein synthesis and other adverse biological outcomes. nih.govacs.org

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for this analysis. nih.gov However, for precise and reliable quantification, it is essential to use stable isotope-labeled analogues of the target analytes as internal standards. nih.govacs.org These standards, which include 15N-labeled compounds like this compound₅, are chemically identical to the analytes but have a greater mass due to the incorporation of heavy isotopes. This allows them to be distinguished from the naturally occurring (unlabeled) nucleosides in the mass spectrometer.

Historically, the study of oxidative RNA damage was limited by the availability of only a stable isotope-labeled analogue for 8-hydroxyguanosine. researcher.lifenih.govacs.org This created a significant gap in the ability to accurately measure other modified RNA nucleosides. To address this, researchers have synthesized and characterized a broader range of stable isotope-labeled standards, including 13C- and 15N-labeled versions of various pyrimidine (B1678525) and purine nucleosides. nih.govacs.org

The general methodology involves several key steps:

Preparation of Standards : 15N-labeled internal standards, such as this compound₅, are procured or synthesized. acs.orgresearchgate.net

Sample Preparation : The RNA sample under investigation is hydrolyzed to its constituent nucleosides. A known quantity of the 15N-labeled internal standard mixture is added to the sample.

LC-MS/MS Analysis : The mixture is injected into an LC-MS/MS system. The liquid chromatography step separates the different nucleosides. enghusen.dk The tandem mass spectrometry step then identifies and quantifies the unlabeled, oxidatively damaged nucleosides and their corresponding 15N-labeled internal standards. nih.gov

Quantification : The ratio of the signal from the endogenous damaged nucleoside to the signal from the known amount of the added 15N-labeled internal standard allows for precise calculation of the amount of the damaged nucleoside in the original sample. This isotope-dilution method corrects for any loss of analyte during sample preparation and analysis, ensuring high accuracy. nih.govopenaccesspub.org

A significant challenge in this analysis is the potential for artificial oxidation of normal nucleosides, such as adenosine, during the analytical process, particularly in the mass spectrometer's ion source. enghusen.dk This can lead to the spurious formation of compounds like 8-oxo-7,8-dihydroadenosine or isoguanosine, potentially skewing the results. enghusen.dk Effective chromatographic separation of the analytes from their abundant, unmodified counterparts is therefore crucial to minimize this artifact. enghusen.dk

The application of a suite of 15N-labeled internal standards enables the simultaneous measurement of multiple oxidatively damaged RNA nucleosides in a single analysis, providing a more comprehensive profile of RNA damage.

Table 1: Research Findings on the Use of 15N-Labeled Standards for Oxidative Damage Analysis

Research Focus Analytical Method 15N-Labeled Standard Used Key Finding Citation
Quantification of Oxidatively Damaged RNA Nucleosides LC-MS/MS This compound₅, Guanosine-15N₅, and other 13C- and 15N-labeled nucleosides The use of a cocktail of stable isotope-labeled internal standards allows for accurate and simultaneous measurement of multiple oxidatively induced RNA damage products. acs.org
Identification of Isoguanosine in Biological Samples Liquid Chromatography-Tandem Mass Spectrometry 15[N]₅ Isoguanosine Isoguanosine, a product of adenosine oxidation, was identified and quantified in human urine and mouse liver RNA. The use of an internal standard was critical for accurate quantification. enghusen.dk
Analysis of Oxidative DNA Damage Capillary HPLC-ESI-MS/MS ¹⁵N₅-8-oxo-dG and ¹⁵N₄-oxazolone An isotope dilution method was developed for the sensitive and specific detection of guanine (B1146940) oxidation products in DNA, demonstrating the principle's effectiveness. nih.gov

Table 2: List of Compounds

Compound Name
8-hydroxy-2′-deoxyguanosine
8-hydroxyguanosine
8-oxo-7,8-dihydroadenosine
8-oxo-7,8-dihydroguanosine
Adenosine
This compound₅
Guanosine (B1672433)
Guanosine-15N₅
Isoguanosine

Adenosine 15n in Investigating Biochemical Pathways and Cellular Processes

De Novo Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Studies

The synthesis of purine and pyrimidine nucleotides is fundamental for all living organisms, providing the building blocks for DNA and RNA. Adenosine-15N has proven invaluable in elucidating the intricate pathways of their de novo synthesis.

Tracing Nitrogen Fluxes in Nucleotide Synthesis (e.g., AMP, GMP, UMP)

Stable isotope tracing using compounds like this compound allows for the precise tracking of nitrogen atoms as they are incorporated into newly synthesized nucleotides. oup.com This technique, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative measure of the flow, or flux, of nitrogen through various metabolic pathways. escholarship.org

For instance, studies have utilized ¹⁵N-labeled precursors to follow the nitrogen from sources like glutamine and aspartate into the purine and pyrimidine rings of Adenosine (B11128) Monophosphate (AMP), Guanosine (B1672433) Monophosphate (GMP), and Uridine Monophosphate (UMP). escholarship.orgharvard.edu By analyzing the mass isotopomer distributions of these nucleotides, researchers can determine the relative contributions of different nitrogen sources and the activity of key enzymes in their synthesis. researchgate.netembopress.org This approach has been instrumental in understanding how cells regulate nucleotide production under different physiological conditions and in various organisms. oup.comresearchgate.net

Research has shown that the de novo synthesis of purines incorporates nitrogen from glutamine and aspartate. escholarship.org For example, in human cells, ¹⁵N-labeled glutamine contributes nitrogen to both AMP and UMP. harvard.edu The analysis of ¹⁵N incorporation has revealed that a significant portion of the purine and pyrimidine pools can be newly synthesized over a 24-hour period, highlighting the dynamic nature of nucleotide metabolism. escholarship.org

Table 1: Nitrogen Donors in De Novo Nucleotide Biosynthesis

NucleotideNitrogen Donors (as traced by ¹⁵N)Key Intermediates
AMP Aspartate, Glutamine, GlycineInosine (B1671953) Monophosphate (IMP)
GMP Aspartate, Glutamine, GlycineInosine Monophosphate (IMP), Xanthosine Monophosphate (XMP)
UMP Aspartate, GlutamineCarbamoyl Phosphate, Orotate

This table summarizes the primary nitrogen-donating molecules in the de novo synthesis pathways of key nucleotides, which can be traced using ¹⁵N-labeled precursors.

Interconversion Pathways of Adenosine and Other Nucleosides (e.g., Guanosine, Inosine)

This compound is also a critical tool for studying the interconversion pathways between different nucleosides. The ability of cells to convert one nucleoside to another is essential for maintaining the appropriate balance of nucleotides for various cellular functions.

Early studies using ¹⁵N-labeled adenine (B156593) demonstrated its conversion to guanine (B1146940) in nucleic acids, establishing the existence of interconversion pathways. researchgate.netresearchgate.net More recent research has employed ¹⁵N-labeled adenosine to trace its transformation into other nucleosides like inosine and guanosine. nih.govnih.gov For example, the deamination of adenosine to inosine is a key metabolic step that can be monitored using ¹⁵N-labeled adenosine. nih.govfrontiersin.org This reaction is catalyzed by the enzyme adenosine deaminase. nih.gov

Furthermore, the conversion of adenosine to guanosine can also be tracked. nih.gov This process is more complex and involves several enzymatic steps. By using specifically labeled this compound, researchers can distinguish the metabolic routes and quantify the extent of these interconversions in different tissues and cell types. nih.govnih.gov These studies have revealed that the contribution of adenosine salvage to the nucleotide pool varies significantly between different tissues. nih.govnih.gov

Table 2: Key Interconversions of Adenosine

ConversionKey Enzyme(s)Significance
Adenosine → Inosine Adenosine Deaminase (ADA)Regulates adenosine levels, precursor for hypoxanthine (B114508)
Adenosine → AMP Adenosine Kinase (AK)Salvage pathway for nucleotide synthesis
Adenosine → Guanosine Adenosine Deaminase, Inosine Monophosphate Dehydrogenase, GMP SynthetaseBalances purine nucleotide pools

This table outlines the primary enzymatic conversions of adenosine to other important nucleosides and nucleotides, which can be investigated using this compound.

Adenosine Homeostasis and Metabolism Regulation

Maintaining a stable balance of adenosine, known as homeostasis, is crucial for normal cellular function. This compound allows for the detailed investigation of the dynamic processes that regulate its intracellular and extracellular concentrations.

Intracellular and Extracellular Adenosine Dynamics

The concentration of adenosine is tightly controlled both inside and outside the cell. frontiersin.orgd-nb.info Extracellular adenosine plays a significant role in cell signaling by activating specific receptors, while intracellular adenosine is a key component of energy metabolism. frontiersin.orgnih.gov

Using ¹⁵N-labeled adenosine, researchers can trace its movement across the cell membrane through nucleoside transporters. plos.org These studies help to elucidate the dynamics of adenosine uptake and release, and how these processes are regulated. For example, by introducing ¹⁵N₅-AMP, which is degraded to ¹⁵N₅-adenosine extracellularly, scientists can measure the rate of its formation and subsequent transport into cells. plos.org This provides insights into the activity of ecto-nucleotidases and nucleoside transporters that govern extracellular adenosine levels. plos.org

Roles of Adenosine Kinase, Adenosine Deaminase, and Nucleotidases in 15N-Adenosine Turnover

Several key enzymes are responsible for the metabolism, or turnover, of adenosine. This compound is an excellent substrate for studying the activity of these enzymes.

Adenosine Kinase (AK): This enzyme phosphorylates adenosine to AMP, effectively removing it from the adenosine pool and committing it to nucleotide synthesis. nih.govnih.gov Studies with ¹⁵N-adenosine can quantify the rate of its conversion to ¹⁵N-AMP, providing a measure of AK activity. nih.gov

Adenosine Deaminase (ADA): ADA catalyzes the deamination of adenosine to inosine. nih.govnih.gov By monitoring the conversion of ¹⁵N-adenosine to ¹⁵N-inosine, researchers can assess ADA activity. nih.gov

Nucleotidases: These enzymes hydrolyze nucleotides, such as AMP, to their corresponding nucleosides, including adenosine. wikipedia.orgnih.gov Ecto-5'-nucleotidase (CD73) is a major enzyme responsible for the extracellular production of adenosine from AMP. plos.orgnih.gov The use of ¹⁵N-AMP allows for the direct measurement of this extracellular adenosine production. plos.org

Table 3: Enzymes Regulating Adenosine Turnover

EnzymeReaction CatalyzedCellular LocationRole in Adenosine Homeostasis
Adenosine Kinase (AK) Adenosine + ATP → AMP + ADPIntracellularDecreases intracellular adenosine
Adenosine Deaminase (ADA) Adenosine → Inosine + NH₃Intracellular & ExtracellularDecreases adenosine levels
5'-Nucleotidases (e.g., CD73) AMP → Adenosine + PiExtracellular & IntracellularIncreases adenosine levels

This table summarizes the key enzymes involved in adenosine metabolism, their catalyzed reactions, and their impact on adenosine homeostasis, all of which can be studied using ¹⁵N-labeled substrates.

Contribution of the S-Adenosylmethionine (SAM) Transmethylation Pathway to Adenosine Production

The S-Adenosylmethionine (SAM) cycle is a critical metabolic pathway involved in the transfer of methyl groups to a variety of molecules, including DNA, proteins, and lipids. wikipedia.orgnih.gov A byproduct of these transmethylation reactions is S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine. wikipedia.org This makes the SAM cycle a significant source of intracellular adenosine.

Analysis of Nucleoside Transporter Functionality

Equilibrative nucleoside transporter 1 (ENT1) is a crucial membrane protein that facilitates the transport of nucleosides like adenosine across cell membranes. physiology.org The use of isotopically labeled adenosine, such as this compound, has been instrumental in elucidating the mechanisms of ENT1-mediated uptake and its subsequent metabolic fate.

Studies have shown that ENT1 is the primary regulator of extracellular adenosine concentrations. aacrjournals.orgnih.gov By employing isotopically labeled adenosine, researchers can trace its transport into cells and subsequent metabolic conversions. For instance, studies using ¹³C¹⁵N-labeled adenosine in red blood cells (RBCs) demonstrated that upon uptake via ENT1, adenosine is rapidly phosphorylated to adenosine monophosphate (AMP). ashpublications.org This finding is significant as it clarifies the immediate intracellular pathway of transported adenosine. ashpublications.org In ENT1 knockout (KO) RBCs, the levels of labeled AMP were substantially lower compared to wild-type (WT) RBCs, confirming ENT1's role in this process. ashpublications.org

Further investigations have revealed that the function of ENT1 is not static but can be modulated by intracellular signaling pathways. For example, calcium-dependent calmodulin (CaM) has been identified as an interacting partner of ENT1. physiology.org Manipulating intracellular calcium levels was found to alter nucleoside uptake; chelating calcium decreased uptake, while increasing it led to enhanced transport. physiology.org This suggests a receptor-dependent regulatory mechanism for ENT1 function. physiology.org

The significance of ENT1-mediated adenosine uptake extends to various physiological and pathological processes. In the context of cancer immunology, ENT1 on T cells has been identified as a critical component in adenosine-mediated immunosuppression. aacrjournals.orgnih.gov Adenosine uptake through ENT1 inhibits T-cell activity and proliferation. globenewswire.com Blocking ENT1 has been shown to enhance antitumor immune responses by increasing the presence and function of effector T cells. aacrjournals.orgnih.gov

The table below summarizes key findings from studies investigating ENT1-mediated uptake using labeled adenosine.

Experimental System Key Findings Significance
Red Blood Cells (RBCs) Adenosine taken up via ENT1 is primarily and rapidly converted to AMP. ashpublications.orgClarifies the immediate metabolic fate of transported adenosine. ashpublications.org
Human Cell Lines (HEK293, RT4, U-87 MG) ENT1 function is modulated by intracellular calcium levels through calmodulin (CaM) interaction. physiology.orgReveals a novel, receptor-dependent regulatory mechanism for ENT1. physiology.org
T Cells / Cancer Models ENT1-mediated adenosine uptake suppresses T-cell function and promotes immunosuppression in the tumor microenvironment. aacrjournals.orgnih.govglobenewswire.comIdentifies ENT1 as a potential therapeutic target for cancer immunotherapy. aacrjournals.orgnih.govglobenewswire.com

These mechanistic insights, largely facilitated by the use of labeled nucleosides like this compound, underscore the complex regulation and diverse physiological roles of ENT1.

Elucidating Enzyme Reaction Mechanisms and Substrate Specificity

The use of 15N-labeled adenosine and related compounds has been pivotal in unraveling the kinetic and mechanistic details of enzymes that modify adenosine. Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide valuable information about the transition state of an enzyme-catalyzed reaction.

For adenosine deaminase (ADA), an enzyme that catalyzes the conversion of adenosine to inosine, studies using [6-¹⁵N]adenosine and [1-¹⁵N]adenosine have been conducted. researchgate.net These investigations help to understand the extent of bond cleavage in the transition state. researchgate.net The differences in intrinsic KIEs observed for ADA from different species (human, bovine, and Plasmodium falciparum) suggest subtle structural variations in their respective transition states. researchgate.net Furthermore, ¹⁵N NMR studies have been employed to probe the molecular recognition of adenosine deaminase, confirming that the solution-state interactions between the enzyme and its substrate are consistent with crystallographic data. nih.gov

The table below presents a summary of kinetic isotope effects for adenosine deaminase from different sources using ¹⁵N-labeled adenosine.

Enzyme Source Isotopically Labeled Substrate Intrinsic KIE Value
Plasmodium falciparum ADA[6-¹⁵N]adenosine1.005
Plasmodium falciparum ADA[1-¹⁵N]adenosine1.004
Human ADA[6-¹⁵N]adenosine1.005
Human ADA[1-¹⁵N]adenosine1.001
Bovine ADA[6-¹⁵N]adenosine1.002
Bovine ADA[1-¹⁵N]adenosine0.995

Data sourced from a study on transition-state variation in different species. researchgate.net

Beyond adenosine deaminase, 15N-labeled substrates are utilized to study a range of other enzymes. For example, the mechanism of asparagine synthetase is investigated using ¹⁵N isotope effects. usda.gov Similarly, kinetic studies on 2-oxoglutarate/Fe(II)-dependent nucleic acid modifying enzymes, such as ALKBH5 which demethylates N6-methyladenosine (m6A) in RNA, use labeled substrates to determine catalytic efficiency (kcat/Km). mdpi.com These studies are crucial for comparing the repair efficiency of different DNA and RNA substrates. mdpi.com

The development of synthetic methods to produce ¹⁵N-labeled nucleosides has been critical for these mechanistic studies. rutgers.eduresearchgate.net These labeled compounds allow researchers to probe specific steps in enzymatic reactions, such as bond-breaking and bond-forming events, providing a deeper understanding of enzyme function and substrate specificity.

Applications in Mechanistic Biological Systems Research

Interrogating Cellular Metabolism in Health and Disease Models

The use of stable isotopes to trace metabolic pathways has revolutionized our understanding of cellular physiology. Adenosine-15N is particularly valuable for tracking nitrogen metabolism, which is intricately linked to carbon metabolism and central to the synthesis of amino acids, nucleotides, and other essential biomolecules.

Cancer is increasingly understood as a metabolic disease, characterized by profound reprogramming of cellular energy pathways to support rapid proliferation and survival. nih.gov The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine (B11128), which acts as a key metabolic and immune checkpoint regulator. nih.govrutgers.eduresearchwithrutgers.com This adenosine accumulation is partly due to the release of ATP from stressed or dying cells, which is then converted to adenosine by ectoenzymes like CD39 and CD73. nih.govmdpi.com

By introducing this compound into cellular or tissue explant models, researchers can trace the metabolic fate of adenosine-derived nitrogen. This allows for the precise mapping of how cancer cells utilize adenosine. Potential metabolic fates that can be tracked include:

Salvage Pathways: Adenosine can be phosphorylated by adenosine kinase (ADK) to form adenosine monophosphate (AMP), directly entering the nucleotide pool for DNA and RNA synthesis. mdpi.com Tracing the 15N label into the nucleotide pool can quantify the activity of this salvage pathway, which is often upregulated in cancer.

Catabolism: Adenosine can be deaminated by adenosine deaminase (ADA) to inosine (B1671953). mdpi.com Following the 15N label can reveal the flux through this pathway and its contribution to purine (B94841) degradation.

Transmethylation Pathways: Intracellular adenosine metabolism is linked to epigenetic processes through the S-adenosyl-homocysteine hydrolase pathway, which influences DNA and histone methylation. nih.gov

These tracing studies help to build a quantitative picture of the metabolic shifts that occur during tumorigenesis, highlighting how tumors exploit molecules like adenosine to fuel their growth and evade the immune system. rutgers.edunih.gov The insights gained from using this compound can help identify novel therapeutic targets within the complex network of tumor metabolism. rutgers.edu

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a metabolically flexible pathogen capable of utilizing a variety of host-derived nutrients to survive within the human body. elifesciences.orgtechnologynetworks.com Understanding its nitrogen metabolism is crucial, as nitrogen is essential for synthesizing proteins, nucleic acids, and cell wall components. technologynetworks.com Studies using 15N-labeled compounds have been instrumental in elucidating the core properties of the nitrogen metabolic network in Mtb. elifesciences.orgamazonaws.com

Research has shown that Mtb can take up and utilize all 20 proteinogenic amino acids as nitrogen sources, often more efficiently than it uses inorganic sources like ammonium (B1175870) (NH4+). elifesciences.orgamazonaws.com Using 15N-labeled amino acids such as glutamine, glutamate (B1630785), asparagine, and aspartate, scientists have tracked the flow of nitrogen through the bacterium's metabolic network. amazonaws.combiorxiv.orgnih.gov

Key findings from these isotopic tracer studies include:

Glutamate as a Central Hub: Glutamate is a central node for nitrogen metabolism in mycobacteria. researchgate.net Nitrogen from various sources is often first assimilated into glutamate and glutamine, which then act as primary nitrogen donors for the synthesis of other amino acids and nucleotides. frontiersin.org

Co-Metabolism of Nitrogen Sources: Mtb can simultaneously utilize multiple nitrogen sources, a trait that is likely advantageous in the nutrient-limited environment of a host cell. elifesciences.orgamazonaws.com

Distinct Assimilation Pathways: Different nitrogen sources are uniquely assimilated into specific amino acid pools, suggesting a high degree of metabolic compartmentalization. nih.gov For example, isotope tracer results showed that over 50% of the 15N from 15N1-Aspartate was transferred to Glutamate/Glutamine, while 15N from 15N2-Glutamine was incorporated into eight other amino acids. nih.govfrontiersin.org

The table below summarizes findings from 15N labeling studies on the kinetics of nitrogen metabolism in M. tuberculosis.

Nitrogen SourceKey ObservationReference
Amino Acids (general) Utilized more efficiently than ammonium (NH4+); Mtb can co-metabolize multiple amino acids. elifesciences.orgamazonaws.com
15N-Glutamine (Gln) Nitrogen is rapidly distributed to other core metabolites like glutamate and aspartate. elifesciences.orgbiorxiv.org
15N-Asparagine (Asn) The released ammonium is assimilated into glutamine and broadly distributed through the metabolic network. biorxiv.org
15N-Aspartate (Asp) Robust label incorporation into core nitrogen metabolism amino acids was observed. amazonaws.com
15NH4Cl (Ammonium) Leads to only modest labeling of key core metabolites compared to amino acid sources. elifesciences.orgbiorxiv.org

These detailed flux analyses, made possible by 15N-labeled precursors, are critical for identifying essential metabolic pathways that could be targeted for new anti-tuberculosis drugs. technologynetworks.combiorxiv.org

Adenosine is fundamentally linked to cellular energy status, primarily through its relationship with adenosine triphosphate (ATP), the cell's main energy currency. nih.govnbinno.com Under conditions of metabolic stress, such as hypoxia (low oxygen) or ischemia (restricted blood flow), ATP is rapidly consumed, leading to an increase in the levels of AMP and adenosine. nbinno.comnih.gov This rise in adenosine acts as a protective signal, helping to restore energy homeostasis by reducing energy demand and increasing energy supply. nih.govresearchgate.net

Using this compound as a tracer allows for a dynamic assessment of how cells respond to metabolic stress. By tracking the 15N label, researchers can quantify the flux through key pathways involved in maintaining energy balance:

ATP Resynthesis: The 15N label from adenosine can be traced back into the AMP, ADP, and ATP pools via the action of adenosine kinase. This measures the rate of nucleotide salvage, a critical process for regenerating energy currency under stress. frontiersin.org

Purine Catabolism: The rate at which 15N-adenosine is converted to 15N-inosine and downstream products reflects the catabolic response to an overabundance of purines resulting from ATP breakdown.

Studies have shown that extracellular adenosine concentrations can increase significantly during severe stress conditions. frontiersin.org This adenosine can then signal through its receptors to modulate cellular function or be transported into the cell to support energy repletion. frontiersin.org The ability to trace the fate of this compound provides a quantitative tool to understand the intricate mechanisms that link adenosine metabolism to the maintenance of cellular energy homeostasis under duress. nih.govmdpi.com

Functional Characterization of Adenosine Signaling Pathways

Adenosine exerts most of its physiological effects by binding to four specific G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.govbiorxiv.org These receptors are widely distributed throughout the body and are involved in regulating a vast array of processes, from neurotransmission to inflammation. nih.govnih.gov

The activation of adenosine receptors initiates intracellular signaling cascades that are crucial for cellular responses. nih.gov The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. biorxiv.org Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), causing an increase in cAMP production. biorxiv.orgbiomedpharmajournal.org

While pharmacological agonists and antagonists are the primary tools for studying receptor activation, this compound can provide complementary mechanistic information. For instance, advanced biophysical techniques like NMR spectroscopy can utilize 15N labeling to study the structural dynamics of the receptor as it binds to adenosine. This can help to elucidate the precise conformational changes that lead to G protein coupling and activation. researchgate.net

Furthermore, by combining this compound tracing with pharmacological modulation of specific receptors, researchers can link the activation of a particular receptor subtype to distinct downstream metabolic consequences. For example, one could determine how A2A receptor activation on an immune cell alters the flux of adenosine-derived nitrogen into specific metabolic pathways, thereby connecting the initial signaling event to a functional metabolic outcome.

Adenosine is a potent regulator of the immune system, generally exerting immunosuppressive effects. nih.govtaylorfrancis.com In the tumor microenvironment, high concentrations of adenosine represent a major barrier to effective anti-tumor immunity by suppressing the function of cytotoxic T-cells. nih.govnih.govresearchgate.net

Adenosine signaling, primarily through the A2A receptor on T-cells, can impair their effector functions, including cytokine production and cytotoxicity. nih.gov This immunosuppression is intimately linked to the metabolic state of the T-cell. Activation of the A2A receptor can interfere with the metabolic reprogramming that is necessary for T-cell activation and proliferation. nih.gov

The use of this compound is a powerful method to uncover the biochemical underpinnings of this immunomodulation. By tracing the metabolic fate of 15N-labeled adenosine within T-cells, researchers can identify precisely which metabolic pathways are perturbed. This could reveal, for example, that adenosine signaling shunts nitrogen away from pathways required for effector functions and towards pathways that promote a more quiescent or suppressive state. nih.gov Studies have shown that mesenchymal stem cells may suppress T-cell proliferation through an adenosine-dependent mechanism, which involves the upregulation of adenosine receptors on lymphocytes. sbbq.org.br

The table below summarizes some of the key immunomodulatory effects of adenosine on T-cells.

Effect of Adenosine on T-cellsMechanism/Pathway InvolvedReference
Suppression of Effector Functions Impairment of cytokine production (e.g., IFN-γ) and cytotoxic capacity. nih.gov
Inhibition of Proliferation T-cells are highly sensitive to adenosine, which can halt their proliferation. taylorfrancis.comsbbq.org.br
Metabolic Reprogramming Impairs metabolic fitness; signaling through A2A receptor can affect mTOR and PKA pathways. nih.gov
Induction of Regulatory Phenotypes Can favor the development of non-inflammatory or suppressive T-cell subsets (e.g., non-pathogenic Th17 cells). nih.gov

By delineating the specific metabolic consequences of adenosine signaling in immune cells, this compound tracer studies can provide a clearer understanding of how tumors and other tissues create an immunosuppressive environment, paving the way for new therapeutic strategies that target these metabolic vulnerabilities.

Elucidating the Molecular Basis of Nucleic Acid-Protein Interactions

The strategic incorporation of stable isotopes into biomolecules has revolutionized the study of their structure, dynamics, and interactions at an atomic level. Among these, the use of Nitrogen-15 (¹⁵N), a non-radioactive, NMR-active isotope of nitrogen, has been particularly insightful. wikipedia.org By selectively replacing the naturally abundant ¹⁴N with ¹⁵N in nucleosides like adenosine, researchers can leverage Nuclear Magnetic Resonance (NMR) spectroscopy to probe specific sites within DNA and RNA. alfa-chemistry.com This site-specific labeling allows for the unambiguous assignment of signals in complex spectra and provides a sensitive handle to monitor changes in the local chemical environment that occur during interactions with proteins and other ligands. nih.govnih.gov

Structural and Dynamic Probes of Ribozymes and Other RNA-Protein Complexes

The intricate three-dimensional structures and conformational dynamics of RNA molecules are fundamental to their biological functions, particularly for ribozymes (catalytic RNAs) and RNA-protein (RNP) complexes. nih.gov ¹⁵N-labeled adenosine, incorporated into specific RNA sequences, serves as a powerful probe for elucidating these properties through NMR spectroscopy. researchgate.net The nitrogen atoms in adenosine's purine ring and exocyclic amino group are often involved in hydrogen bonding and other tertiary interactions that stabilize RNA folds and mediate recognition by protein partners. nih.gov

Research on the Varkud satellite (VS) ribozyme has demonstrated the utility of isotope labeling in identifying functionally important metal ion binding sites. nih.gov In one study, a dual NMR approach was employed where ¹⁵N-labeled RNA subdomains were analyzed. Paramagnetic relaxation effect (PRE) studies using Mn²⁺ were used to probe detectable ¹⁵N atoms, helping to localize divalent metal ion-binding sites that are crucial for the ribozyme's folding and catalytic activity. nih.gov

Similarly, in studies of the AMP-RNA aptamer complex, site-specific incorporation of ¹⁵N-labeled adenine (B156593) (at the N6 amino position) was used to definitively identify and assign the proton resonances of amino groups involved in the interaction. nih.gov This approach was critical for characterizing the structural changes that occur in the RNA's internal loop and bulge domains upon binding to its adenosine monophosphate (AMP) ligand. nih.gov The ability to assign specific signals in non-helical regions is crucial for understanding the conformational transitions that underpin RNA function. nih.gov

Table 1: Application of ¹⁵N-Labeling in RNA Structural and Dynamic Studies

RNA System¹⁵N-Labeling StrategyKey FindingsReference
Varkud satellite (VS) ribozymeUniform ¹⁵N labeling of RNA subdomainsIdentified five divalent metal-binding sites crucial for folding using a dual NMR approach (PRE and CSP). nih.gov
AMP-RNA aptamer complexSite-specific incorporation of ¹⁵N-labeled adenineEnabled unambiguous assignment of amino proton resonances in the internal loop, revealing structural changes upon ligand binding. nih.gov
Lead-dependent ribozyme¹⁵N labeling for heteronuclear NMRCharacterized conformational exchange at the active site, linking dynamic sampling of a minor structural state to catalytic function. nih.gov

Understanding DNA-Ligand Interactions through ¹⁵N-Labeled Nucleotides

The interactions between DNA and various ligands, including proteins, drugs, and metal ions, are central to genetic regulation and pharmacology. While the imino protons located in the core of the DNA double helix can be monitored by NMR, their chemical shift changes are often difficult to interpret structurally. nih.govnih.gov In contrast, the amino groups of nucleotides, which are situated in the major or minor grooves of the DNA, are frequently directly involved in ligand binding. nih.govnih.gov

The chemical synthesis of 6-¹⁵NH₂-2'-deoxyadenosine allows for its incorporation into specific positions within synthetic oligodeoxynucleotides. nih.gov This selective labeling provides a sensitive probe to investigate DNA-ligand interactions directly at the binding interface. Using techniques like ¹H-¹⁵N multiple quantum NMR, researchers can detect the protons attached to the ¹⁵N labels, providing precise information about the local environment of the adenosine amino group. nih.govnih.gov

In a study involving an 18 base pair lac operator sequence, researchers reported the chemical shift values for the adenosine amino nitrogen and proton resonances. nih.govnih.gov The ability to resolve and assign these specific signals provides a powerful tool for mapping the binding site of ligands and characterizing the structural perturbations that occur upon complex formation. This method offers a significant advantage by focusing on the DNA grooves, where most DNA-binding proteins and small molecules interact. nih.gov

Table 2: Reported NMR Chemical Shift Values for ¹⁵N-Labeled Adenosine in an 18-mer lac Operator DNA Sequence

Nucleotide PositionAtomChemical Shift (ppm)Reference
Adenosine-6¹⁵N (amino)-6.57 nih.govnih.gov
Adenosine-6¹H (amino)7.68 nih.govnih.gov
Adenosine-18¹⁵N (amino)-6.61 nih.govnih.gov
Adenosine-18¹H (amino)7.72 nih.govnih.gov

Future Directions and Emerging Research Avenues for Adenosine 15n

Development of Novel 15N-Labeling Strategies for Complex Biomolecules

The precise introduction of 15N labels into complex biomolecules is a cornerstone of effective tracer studies. Future research is focused on creating more sophisticated and versatile labeling strategies to overcome current limitations.

One promising area is the development of site-specific labeling techniques. youtube.com These methods allow for the insertion of a 15N label at a precise location within a molecule, offering a high degree of control and minimizing the risk of altering the biomolecule's function. youtube.com This is a significant advantage over random labeling approaches, which can sometimes interfere with a protein's natural activity. youtube.com For instance, the use of suppressor tRNAs in cell-free expression systems has enabled the selective incorporation of 15N-labeled tyrosine at a single site in a protein. utoronto.ca

Another innovative approach involves the use of 15N2-diazirines as molecular tags. nih.gov These small, stable tags have minimal impact on the biological activity of the molecules they are attached to and can be used in a wide range of chemical and biological environments. nih.gov Researchers have successfully tagged amino acids, sugars, and drug molecules with 15N2-diazirines, demonstrating their potential for broad applications in biomedical imaging and metabolic research. nih.gov

Furthermore, advancements in segmental isotope labeling are enabling the study of larger and more complex proteins and protein complexes. utoronto.ca This technique, often used in conjunction with deuteration, helps to simplify complex NMR spectra and reduce overlap problems, which are common challenges when studying high molecular weight systems. utoronto.ca

These novel labeling strategies are expanding the toolkit available to researchers, allowing for more precise and detailed investigations into the metabolic fate of adenosine (B11128) and other biomolecules.

Integration of Adenosine-15N Tracing with Multi-Omics Data (e.g., Metabolomics, Transcriptomics)

The integration of data from this compound tracing with other "omics" technologies, such as metabolomics and transcriptomics, is a powerful approach to unraveling complex biological systems. nih.govplos.org This multi-faceted approach provides a more holistic view of cellular processes, from gene expression to metabolic flux. researchgate.netnih.gov

By combining these datasets, researchers can move beyond correlational analysis and begin to understand the causal relationships between different molecular layers. nih.gov For example, integrating transcriptomics and metabolomics data can help to identify how changes in gene expression influence metabolic pathways. plos.orgnih.gov

Several computational pipelines and methods are being developed to facilitate this integration. nih.govplos.org These tools use prior knowledge of signaling, metabolic, and gene regulatory networks to build comprehensive models that can generate mechanistic hypotheses from multi-omics data. nih.gov For instance, the COSMOS (Causal Oriented Search of Multi-Omics Space) method integrates phosphoproteomics, transcriptomics, and metabolomics data to identify key regulatory crosstalks. nih.gov

This integrated approach has the potential to reveal novel insights into disease mechanisms and identify new therapeutic targets. For example, in cancer research, combining stable isotope tracing with other omics data can help to characterize metabolic reprogramming, a hallmark of cancer, and guide the development of targeted therapies. researchgate.net

Advanced Computational Modeling for Quantitative Analysis of 15N-Derived Data

The increasing complexity of data generated from this compound tracing experiments necessitates the development of advanced computational models for accurate quantitative analysis. researchgate.netnih.gov These models are essential for translating raw isotopic enrichment data into meaningful biological insights, such as metabolic flux rates. nih.gov

One of the key challenges in this area is dealing with the inherent variability in experimental data. nih.gov To address this, researchers are developing sophisticated modeling frameworks, such as regularized and constraint-based dynamic metabolic flux analysis (r-DMFA), which can handle data variability and predict metabolic shifts resulting from enzymatic changes. nih.gov

Furthermore, new software tools are being created to streamline and improve the analysis of 15N tracing data. For example, the Ntrace tool, which utilizes a global optimization algorithm, can more quickly and accurately determine nitrogen transformation rates from 15N tracing datasets compared to older methods. researchgate.net

Expansion of In Vivo Stable Isotope Tracing Applications in Preclinical Models

The application of stable isotope tracing, including with this compound, in in vivo preclinical models is a rapidly growing area of research. mdpi.comresearchgate.net These studies are critical for understanding systemic metabolism and the complex interplay between different organs and tissues in a living organism. mdpi.comresearchgate.net

A variety of tracer delivery methods are being employed in animal models, including oral gavage, intravenous infusion, and incorporation into the diet. mdpi.comfrontiersin.org The choice of delivery method depends on the specific research question and the metabolic pathways being investigated. frontiersin.org For example, oral gavage of a stable isotope-labeled compound allows for the study of its absorption, distribution, and metabolism throughout the body. mdpi.comresearchgate.net

Recent studies have successfully used stable isotope-resolved metabolomics (SIRM) in mouse models to investigate metabolic dysregulation in diseases such as Alzheimer's and type II diabetes. mdpi.comresearchgate.net These studies have demonstrated the feasibility and utility of in vivo tracing for identifying disease-specific metabolic signatures. mdpi.comresearchgate.net

The expansion of in vivo stable isotope tracing applications is providing valuable insights that are not obtainable from in vitro studies alone. mdpi.com This research is essential for validating findings from cell culture experiments and for translating basic research discoveries into potential clinical applications. Future work will likely focus on refining these in vivo methods and applying them to a wider range of disease models. mdpi.com

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Adenosine-15N while ensuring isotopic purity?

  • Methodological Answer :

  • Synthesis : Use enzymatic or chemical methods to incorporate 15N at specific positions (e.g., N9 of the adenine ring). For enzymatic synthesis, employ ATP synthases or kinases with 15N-labeled ammonium chloride as the nitrogen source. For chemical synthesis, follow protocols for nucleoside phosphorylation using 15N-enriched reagents .
  • Characterization : Include high-resolution mass spectrometry (HRMS) and 15N-NMR to confirm isotopic enrichment. HRMS should show a +1 Da shift per 15N atom, while 15N-NMR peaks will align with literature values for labeled adenosine derivatives. Provide raw spectral data in supplementary materials .
  • Purity Validation : Quantify isotopic purity via isotopic ratio mass spectrometry (IRMS) or liquid chromatography coupled with isotope-ratio monitoring (LC-IRMS). Report deviations >1% as potential contamination .

Q. What are the best practices for incorporating this compound into enzymatic assays to study nucleotide-dependent processes?

  • Methodological Answer :

  • Experimental Controls : Include unlabeled adenosine as a negative control to distinguish isotopic effects. Use kinetic assays (e.g., stopped-flow spectrophotometry) to monitor enzyme activity changes due to 15N labeling .
  • Data Normalization : Normalize kinetic parameters (e.g., KmK_m, VmaxV_{max}) against unlabeled substrates. Address solvent isotope effects by maintaining consistent buffer conditions (e.g., pH, ionic strength) .
  • Reproducibility : Document reagent sources (e.g., 15N supplier purity) and instrument calibration details (e.g., NMR magnet stability) in the methods section. Cross-validate results with independent techniques like isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported isotopic effects of this compound on enzyme binding affinity?

  • Methodological Answer :

  • Meta-Analysis Framework : Conduct a scoping review of kinetic studies using this compound, categorizing results by enzyme class (e.g., kinases vs. ATPases) and experimental conditions (e.g., temperature, pH). Use tools like PRISMA-ScR for systematic literature mapping .
  • Error Source Identification : Analyze discrepancies in isotopic incorporation rates (e.g., incomplete labeling due to side reactions) or instrumental artifacts (e.g., NMR signal splitting from proton coupling). Replicate conflicting studies with standardized protocols .
  • Computational Validation : Perform molecular dynamics (MD) simulations to compare binding free energies of 15N-labeled vs. unlabeled adenosine. Use software like GROMACS with force fields parameterized for isotopic mass differences .

Q. What strategies optimize the use of this compound in tracking nitrogen metabolic flux in cellular systems?

  • Methodological Answer :

  • Pulse-Chase Design : Administer this compound to cell cultures and track isotopic enrichment in downstream metabolites (e.g., uric acid, AMP) via LC-MS. Use time-course sampling to model flux rates .
  • Compartmental Analysis : Isolate cellular fractions (e.g., mitochondria, cytosol) to localize 15N incorporation. Validate fraction purity with marker enzymes (e.g., cytochrome c oxidase for mitochondria) .
  • Data Integration : Combine flux data with transcriptomic/proteomic datasets (e.g., RNA-seq) to correlate metabolic activity with gene expression. Use bioinformatics tools like MetaboAnalyst for pathway enrichment analysis .

Methodological and Reporting Standards

Q. How should researchers structure supplementary materials for studies involving this compound to ensure reproducibility?

  • Guidelines :

  • Raw Data : Include unprocessed NMR spectra, MS chromatograms, and kinetic curves in machine-readable formats (e.g., .csv, .jcamp-dx). Annotate peaks with chemical shifts and signal-to-noise ratios .
  • Protocol Details : Provide step-by-step synthesis protocols, including reaction stoichiometry, purification gradients, and instrument settings (e.g., HPLC column specifications) .
  • Ethical Reporting : Disclose conflicts of interest (e.g., reagent donations from suppliers) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound tracer studies?

  • Guidelines :

  • Non-Parametric Tests : Use Wilcoxon signed-rank tests for paired samples (e.g., labeled vs. unlabeled metabolite levels) or Mann-Whitney U tests for unpaired data. Report effect sizes with 95% confidence intervals .
  • Bayesian Methods : Apply Bayesian hierarchical models to account for variability in isotopic enrichment across biological replicates. Use tools like Stan or PyMC3 for probabilistic programming .
  • Uncertainty Propagation : Quantify measurement errors (e.g., IRMS precision) using Monte Carlo simulations and include error bars in flux diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.